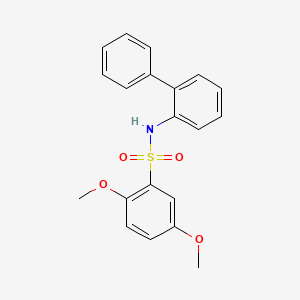![molecular formula C13H23N3O4S B7627722 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to inhibit RAC1 activity, a protein that plays a crucial role in the regulation of cell growth, migration, and invasion.
Mecanismo De Acción
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid exerts its biological effects by inhibiting RAC1 activity. RAC1 is a small GTPase that regulates various cellular processes, including cytoskeleton organization, cell migration, and proliferation. This compound binds to the switch II region of RAC1, preventing its activation by guanine nucleotide exchange factors (GEFs). This leads to the inhibition of downstream signaling pathways that are involved in cell growth, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and invasion of cancer cells by reducing the activity of RAC1. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of heart failure. Moreover, this compound has been found to promote neurite outgrowth and protect neurons from oxidative stress, suggesting its potential application in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in lab experiments is its specificity for RAC1. This compound has been shown to inhibit RAC1 activity without affecting other small GTPases, such as CDC42 and RHOA. This makes this compound a valuable tool for studying the role of RAC1 in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilute this compound for in vitro experiments.
Direcciones Futuras
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One future direction could be to investigate the role of this compound in other diseases, such as autoimmune disorders and infectious diseases. Moreover, the development of more potent and selective RAC1 inhibitors could enhance the therapeutic potential of this compound. Finally, the use of this compound in combination with other drugs or therapies could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid involves several steps, including the reaction of 1-ethyl-2-methylimidazole with 4,4-dimethylpentanoic acid, followed by the addition of sulfonyl chloride. The final product is obtained after purification by column chromatography. The purity of this compound is usually determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been widely used in scientific research for its potential therapeutic applications. Several studies have investigated the role of this compound in cancer, cardiovascular diseases, and neurological disorders. For instance, this compound has been found to inhibit the growth and invasion of cancer cells by targeting RAC1 activity. In addition, this compound has been shown to improve cardiac function in animal models of heart failure by reducing oxidative stress and inflammation. Moreover, this compound has been found to protect neurons from oxidative stress and promote neurite outgrowth, suggesting its potential application in neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-6-16-8-11(14-9(16)2)21(19,20)15-10(7-12(17)18)13(3,4)5/h8,10,15H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQZGVSBQJUENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC(CC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)

![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

